1-(5-Chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea
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Overview
Description
VU0463841 is a synthetic organic compound known for its role as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cocaine addiction .
Preparation Methods
The synthesis of VU0463841 involves the formation of a substituted 1-phenyl-3-(pyridin-2-yl)urea structure. The synthetic route typically includes the reaction of 5-chloropyridin-2-amine with 3-cyano-5-fluorobenzoyl chloride to form the intermediate, which is then treated with an isocyanate to yield the final product . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Chemical Reactions Analysis
VU0463841 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include organic solvents like DMSO, and conditions may involve heating or the use of catalysts to drive the reactions.
Scientific Research Applications
Chemistry: As a tool compound in the study of mGlu5 receptors, VU0463841 helps in understanding the modulation of neural circuitry.
Biology: The compound is used in research to explore the biological pathways involving mGlu5 receptors.
Medicine: VU0463841 shows promise in the treatment of cocaine addiction by attenuating drug-seeking behaviors in animal models
Industry: While its industrial applications are still under exploration, the compound’s role in drug discovery and development is noteworthy.
Mechanism of Action
VU0463841 exerts its effects by acting as a negative allosteric modulator of the mGlu5 receptor. This modulation involves binding to a site distinct from the receptor’s active site, leading to a conformational change that reduces the receptor’s activity. The molecular targets include the mGlu5 receptor, and the pathways involved are primarily related to the modulation of glutamatergic neurotransmission .
Comparison with Similar Compounds
VU0463841 is unique among mGlu5 modulators due to its high selectivity and potency. Similar compounds include:
3-Fluoro-5-methyl analogue 15: A compound with similar activity but different potency and selectivity profiles.
Conclusion
VU0463841 is a potent and selective negative allosteric modulator of the mGlu5 receptor with significant potential in scientific research and therapeutic applications. Its unique properties and mechanism of action make it a valuable tool in the study of neural circuitry and the development of treatments for conditions such as cocaine addiction.
Biological Activity
1-(5-Chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following structural formula:
This compound features a pyridine ring substituted with chlorine and a phenyl ring substituted with cyano and fluorine groups, which significantly influence its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines effectively. A study highlighted that pyrazole derivatives with halogen substituents, particularly those containing chlorine and bromine, demonstrated enhanced cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231 .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been investigated. In vitro studies have shown that certain urea derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For example, IC50 values for COX-2 inhibition were reported around 0.04 μmol for some derivatives, indicating promising anti-inflammatory activity comparable to standard drugs like celecoxib .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural components. The presence of the chloropyridine moiety enhances selectivity towards specific biological targets, while the cyano and fluorine substituents contribute to increased potency. A systematic investigation into various analogs revealed that modifications at the 5-position of the pyridine ring could significantly alter both potency and selectivity against different cancer cell lines .
Case Study 1: Antitumor Efficacy
In a comparative study of several urea derivatives, this compound was evaluated for its antitumor efficacy against a panel of cancer cell lines. The results indicated that this compound exhibited substantial growth inhibition in lung and breast cancer cell lines, with IC50 values ranging from 0.5 to 1.5 μM depending on the cell type .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanism of similar urea derivatives, demonstrating that compounds with structural similarities to this compound effectively reduced inflammatory markers in vitro. The study utilized carrageenan-induced paw edema models in rats to assess anti-inflammatory activity, confirming significant reductions in swelling compared to control groups .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
5-position | Chlorine | Increased selectivity |
Phenyl Ring | Cyano | Enhanced potency against cancer cells |
Pyridine Ring | Fluorine | Improved anti-inflammatory properties |
Properties
Molecular Formula |
C13H8ClFN4O |
---|---|
Molecular Weight |
290.68 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea |
InChI |
InChI=1S/C13H8ClFN4O/c14-9-1-2-12(17-7-9)19-13(20)18-11-4-8(6-16)3-10(15)5-11/h1-5,7H,(H2,17,18,19,20) |
InChI Key |
KDANLHLWAYNCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)NC2=CC(=CC(=C2)C#N)F |
Origin of Product |
United States |
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